molecular formula C13H26N2O2 B1593283 tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate CAS No. 886362-50-1

tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate

Cat. No.: B1593283
CAS No.: 886362-50-1
M. Wt: 242.36 g/mol
InChI Key: YJCLONDHMINYMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate is a chemical compound known for its applications in organic synthesis and as a protecting group for amines. It is a derivative of carbamic acid and is often used in the preparation of various pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate typically involves the reaction of tert-butyl chloroformate with 1-(2-aminoethyl)cyclohexane. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate has several scientific research applications, including:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic synthesis processes.

    Biology: Employed in the modification of biomolecules for various biological studies.

    Medicine: Utilized in the synthesis of pharmacologically active compounds.

    Industry: Applied in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate involves its role as a protecting group for amines. The compound forms a stable carbamate linkage with the amine, protecting it from unwanted reactions during synthesis. The protecting group can be removed under specific conditions, such as acidic or basic hydrolysis, to regenerate the free amine.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-aminoethyl)carbamate
  • tert-Butyl (4-methylpyridin-2-yl)carbamate
  • tert-Butyl (2-piperidin-3-ylethyl)carbamate

Uniqueness

tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate is unique due to its specific structure, which provides distinct steric and electronic properties. This uniqueness makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective.

Properties

IUPAC Name

tert-butyl N-[1-(2-aminoethyl)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-13(9-10-14)7-5-4-6-8-13/h4-10,14H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCLONDHMINYMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCCC1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90649644
Record name tert-Butyl [1-(2-aminoethyl)cyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886362-50-1
Record name Carbamic acid, [1-(2-aminoethyl)cyclohexyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886362-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [1-(2-aminoethyl)cyclohexyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90649644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 886362-50-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate
Reactant of Route 2
tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate
Reactant of Route 4
tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate
Reactant of Route 5
tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate
Reactant of Route 6
tert-Butyl (1-(2-aminoethyl)cyclohexyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.